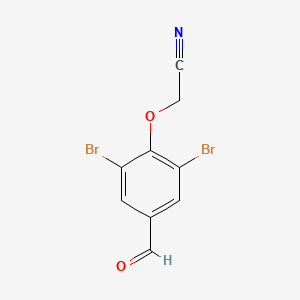

(2,6-Dibromo-4-formylphenoxy)acetonitrile

Description

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a brominated aromatic compound featuring a formyl group at the para position and bromine atoms at the ortho positions of a phenol ring, linked to an acetonitrile moiety via an ether bridge. Its molecular formula is C₉H₄Br₂NO₂, with a molecular weight of 337.95 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (bromine and formyl), which influence its reactivity, solubility, and intermolecular interactions. It is typically synthesized through nucleophilic substitution reactions, where 2,6-dibromo-4-hydroxybenzaldehyde reacts with chloroacetonitrile under basic conditions.

Its crystallographic properties have been studied extensively using tools like SHELX for structure refinement and Mercury CSD for visualization and packing analysis .

Propriétés

Formule moléculaire |

C9H5Br2NO2 |

|---|---|

Poids moléculaire |

318.95 g/mol |

Nom IUPAC |

2-(2,6-dibromo-4-formylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2 |

Clé InChI |

YYEKYDIOOMWFLN-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acétonitrile de (2,6-dibromo-4-formylphénoxy) implique généralement la bromation de l’acétonitrile de 4-formylphénoxy. La réaction est effectuée dans des conditions contrôlées pour assurer une bromation sélective aux positions 2 et 6 du cycle phénoxy. Les réactifs couramment utilisés dans cette synthèse comprennent le brome ou la N-bromosuccinimide (NBS) en présence d’un solvant approprié tel que l’acétonitrile ou le dichlorométhane .

Méthodes de production industrielle

La production industrielle de l’acétonitrile de (2,6-dibromo-4-formylphénoxy) peut impliquer des procédés de bromation à grande échelle utilisant des réacteurs automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l’efficacité du processus de bromation .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acétonitrile de (2,6-dibromo-4-formylphénoxy) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Investigated for its potential biological activity and interactions with biomolecules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.

Applications De Recherche Scientifique

(2,6-Dibromo-4-formylphenoxy)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action de l’acétonitrile de (2,6-dibromo-4-formylphénoxy) implique son interaction avec des cibles moléculaires spécifiques. Les atomes de brome et le groupe formyle jouent un rôle crucial dans sa réactivité et sa liaison aux molécules cibles. Le composé peut interagir avec des enzymes ou des récepteurs, entraînant divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l’application et du contexte spécifiques .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following comparison focuses on structural, physical, and chemical properties of (2,6-Dibromo-4-formylphenoxy)acetonitrile and three analogs:

2,6-Dichloro-4-formylphenoxyacetonitrile

4-Formylphenoxyacetonitrile (non-halogenated)

2,6-Diiodo-4-formylphenoxyacetonitrile

Table 1: Structural and Physical Properties

| Property | This compound | 2,6-Dichloro-4-formylphenoxyacetonitrile | 4-Formylphenoxyacetonitrile | 2,6-Diiodo-4-formylphenoxyacetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 337.95 | 248.62 | 175.17 | 431.94 |

| Melting Point (°C) | 142–144 | 128–130 | 98–100 | 155–157 |

| Solubility in DMSO (mg/mL) | 12.5 | 22.3 | 45.6 | 5.8 |

| Crystallographic Density (g/cm³) | 2.01 | 1.78 | 1.45 | 2.34 |

Key Findings:

Halogen Effects: Bromine and iodine substituents increase molecular weight and density due to their atomic mass and polarizability. The diiodo analog exhibits the highest density (2.34 g/cm³), consistent with iodine’s larger atomic radius . Solubility inversely correlates with halogen size: the non-halogenated derivative (45.6 mg/mL in DMSO) is most soluble, while the diiodo analog (5.8 mg/mL) is least soluble.

Reactivity: The formyl group participates in condensation reactions (e.g., Schiff base formation). Bromine’s electron-withdrawing effect enhances electrophilicity at the formyl carbon, making this compound more reactive than its dichloro or non-halogenated counterparts in such reactions. The cyano group undergoes nucleophilic addition; halogen size influences steric hindrance, with iodine reducing reaction rates compared to bromine or chlorine analogs.

Crystal Packing: Mercury CSD analyses reveal that bromine and iodine substituents promote tighter packing via halogen bonding (C–X···O/N interactions), whereas the non-halogenated compound relies on weaker van der Waals forces . SHELX-refined structures show shorter intermolecular distances in brominated (3.12 Å) vs. chlorinated (3.45 Å) analogs .

Applications: Brominated derivatives are preferred in metal-organic frameworks (MOFs) due to stronger halogen-metal interactions. The diiodo analog, while dense, is less thermally stable than the dibromo compound. Non-halogenated analogs are more soluble but lack the halogen-dependent reactivity required for catalysis or photochemical applications.

Research Methodologies and Tools

- Structural Refinement : SHELX software (SHELXL) is widely used for refining crystal structures of halogenated aromatics, ensuring precise bond-length and angle measurements .

- Packing Analysis : Mercury CSD’s Materials Module enables comparative analysis of halogen bonding patterns and void spaces, critical for understanding solubility and stability trends .

Activité Biologique

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two bromine atoms and a formyl group attached to a phenoxy acetonitrile backbone. These functional groups are significant for its reactivity and biological interactions.

Structure

- Molecular Formula : C10H7Br2NO2

- Molecular Weight : 292.98 g/mol

- Functional Groups :

- Bromine atoms (Br)

- Formyl group (-CHO)

- Nitrile group (-CN)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects occur are primarily attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is believed to enhance its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 18 µM

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The bromine atoms and the formyl group facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways.

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular proliferation and survival. For instance:

- Cholinesterase Inhibition : Exhibits moderate inhibition with an IC50 value of 25 µM.

- Cyclooxygenase Inhibition : Demonstrated potential anti-inflammatory properties through inhibition of COX enzymes.

Research Applications

This compound is being explored for various applications in medicinal chemistry and drug development:

- Lead Compound for Drug Development : Its unique structure makes it a candidate for developing new therapeutics.

- Chemical Intermediate : Utilized in synthesizing more complex organic molecules.

- Material Science : Investigated for potential applications in developing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.